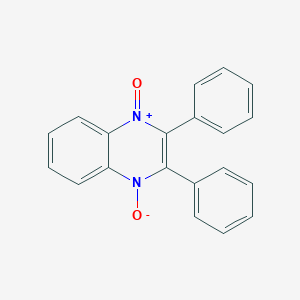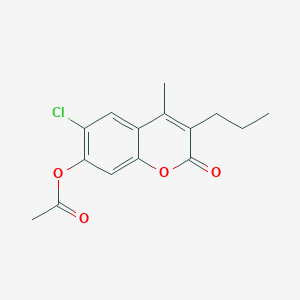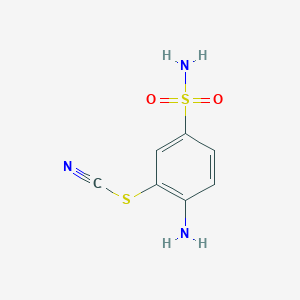
Heptanoic acid, 4-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 4-methyl-, (S)-, also known as (S)-4-Methylheptanoic acid, is an organic compound with a seven-carbon chain and a carboxylic acid functional group. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, making it optically active. This compound is a colorless oily liquid with a slightly unpleasant odor and is slightly soluble in water but highly soluble in organic solvents like ethanol and ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoic acid, 4-methyl-, (S)- can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.
Oxidation of Alcohols: Another method involves the oxidation of 4-methylheptanol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of heptanoic acid, 4-methyl-, (S)- often involves the oxidation of heptanal or the pyrolysis of ricinoleic acid methyl ester obtained from castor bean oil . The process includes air oxidation to convert heptanal to the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 4-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols.
Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Esterification: Produces esters like methyl heptanoate.
Scientific Research Applications
Heptanoic acid, 4-methyl-, (S)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in enzyme assays to measure the activity of esterases and lipases.
Medicine: Utilized in the preparation of pharmaceutical esters for drug formulations.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of heptanoic acid, 4-methyl-, (S)- involves its interaction with enzymes and other molecular targets. For example, in enzyme assays, it acts as a substrate for esterases and lipases, which hydrolyze the ester bonds, resulting in the release of measurable products . The compound’s effects are mediated through its interaction with specific molecular pathways involved in lipid metabolism.
Comparison with Similar Compounds
Heptanoic acid, 4-methyl-, (S)- can be compared with other similar compounds:
Heptanoic Acid: A straight-chain carboxylic acid with similar properties but lacks the methyl group.
Octanoic Acid: An eight-carbon carboxylic acid with a slightly higher molecular weight and different solubility properties.
Hexanoic Acid: A six-carbon carboxylic acid with a lower molecular weight and different boiling and melting points.
Uniqueness
The uniqueness of heptanoic acid, 4-methyl-, (S)- lies in its specific (S)-configuration, which imparts optical activity and specific interactions with biological molecules, making it valuable in stereoselective synthesis and biochemical applications.
Properties
CAS No. |
40482-40-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4S)-4-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
LXHFVSWWDNNDPW-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H](C)CCC(=O)O |
Canonical SMILES |
CCCC(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998605.png)





![(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone](/img/structure/B11998652.png)
![2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)


![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)
